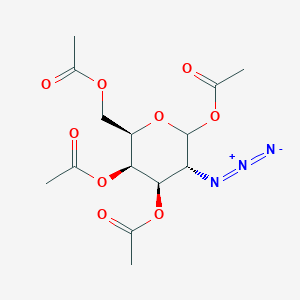

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid

Overview

Description

Synthesis AnalysisThe synthesis of related compounds, such as trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC), involves conventional methods followed by resolution and esterification processes to obtain enantiomers with defined configurations (Wright et al., 2008). Such methodologies highlight the complexity of synthesizing stereochemically rich compounds like "(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid."

Molecular Structure Analysis

The assignment of absolute configuration to the asymmetric carbons in related compounds provides insights into the molecular structure analysis. Techniques like circular dichroism and X-ray diffraction analysis play crucial roles in determining the stereochemistry of complex molecules (Wright et al., 2008).

Chemical Reactions and Properties

Studies on similar molecules have demonstrated the significance of understanding the chemical reactions and properties that these compounds undergo. For instance, the reaction mechanisms, stereochemical outcomes, and functional group transformations provide essential knowledge that can be applied to the study of "(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid" (Wright et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for their characterization and application. Techniques like NMR spectroscopy and crystallography provide detailed insights into the physical properties (Devi et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and interactions with metals or other organic compounds, are fundamental aspects of research on "(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid." Studies on metal complexes and their insulin-mimetic activities offer examples of the chemical properties analysis relevant to such compounds (Nakai et al., 2005).

Scientific Research Applications

Synthesis and Antioxidant Potential

Yushkova et al. (2013) synthesized spin-labeled amides using 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) and various compounds including 3-amino-2,2,5,5-tetramethylpyrrolidine-1-oxyl. These compounds demonstrated significant antioxidant potential and showed promise for biomedical applications, particularly in magnetic resonance imaging (MRI) studies (Yushkova et al., 2013).

Mass Spectrometry and Spin Labels

Davies et al. (1974) focused on the mass spectrometry of stable free radicals, including 3-substituted-2,2,5,5-tetramethylpyrrolidine nitroxides. These compounds are extensively used in the synthesis of ‘spin labels’. Their research provided valuable insights into the high-resolution mass spectra of these nitroxides, which are crucial for developing advanced labeling techniques in scientific research (Davies et al., 1974).

Application in Biomedical Imaging

Yordanov et al. (2002) explored the potential of acyl-protected hydroxylamines, including compounds similar to (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid, for electron paramagnetic resonance (EPR) brain imaging. These compounds were shown to be effective in penetrating the blood-brain barrier and were converted into ionic, water-soluble radicals detectable by EPR, highlighting their utility in brain imaging studies (Yordanov et al., 2002).

Safety And Hazards

Future Directions

This involves identifying areas where further research is needed. This could include developing new synthesis methods, studying new reactions, or exploring new uses for the compound151617.

Please note that the specific details for each of these categories would depend on the particular compound being studied. For “(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid”, more specific information would likely require specialized literature or database searches. If you have access to a university library or similar resource, they may be able to help you find more specific information. Alternatively, you could consider reaching out to researchers who specialize in this area.

properties

IUPAC Name |

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKPVQZFNYXFCY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](C(N1O)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)

![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)

![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)